1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine is a chemical compound with the molecular formula and a CAS number of 887590-23-0. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the trifluoromethyl group on the phenyl ring enhances the compound's lipophilicity and biological activity, making it of interest in medicinal chemistry.
1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine falls under the category of organic compounds, specifically as an azetidine derivative. Azetidines are cyclic amines that are significant in medicinal chemistry due to their ability to mimic natural products and their potential therapeutic applications.
The synthesis of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine typically involves several key steps:
The synthesis may require specific reagents such as di-tert-butyl dicarbonate for Boc protection and trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonium salts. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine can be represented as follows:
CC(C)(C)OC(=O)N1CC(CN)C1...The structure includes a bicyclic azetidine ring with a Boc protecting group and a phenyl ring substituted with a trifluoromethyl group.
Key structural data includes:
1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine can participate in various chemical reactions typical for azetidines and amines:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which may enhance its electrophilicity in certain reactions.
While specific mechanisms related to this compound may not be extensively documented, compounds with similar structures often exhibit biological activity through inhibition of key enzymes or receptors involved in disease processes. For instance, they may act as inhibitors of tyrosine kinases, which are critical in cancer signaling pathways .
Further studies would be necessary to elucidate the precise mechanism by which 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine exerts its effects on biological systems.
Key physical properties include:
Chemical properties include:
1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine has potential applications in:
The azetidine core in this compound is a saturated, four-membered nitrogen heterocycle. Its ring strain (~26 kcal/mol) and reduced conformational flexibility compared to larger cyclic amines (e.g., piperidines) promote enhanced target binding affinity and metabolic stability [8]. The scaffold features three distinct functionalization sites:
Table 1: Key Structural Features of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine
| Structural Element | Description | Role in Molecular Design |
|---|---|---|
| Azetidine ring | Saturated 4-membered N-heterocycle | Confers ring strain, rigidity, and improved metabolic stability |
| Boc protection (N1) | tert-Butyloxycarbonyl group (C₅H₉O₂⁻) | Blocks N1 reactivity; acid-labile for deprotection in synthesis |
| 3-(Aminomethyl) substitution | -CH₂NH- linker at C3 position | Connects azetidine to aryl pharmacophore; modulates basicity |
| 3-(Trifluoromethyl)phenyl | Aromatic system with electron-withdrawing -CF₃ group | Enhances lipophilicity and membrane permeability |
The C3 aminomethyl substituent enables vectorial attachment to the 3-(trifluoromethyl)aniline moiety, creating a planar aromatic system connected to the constrained azetidine. This architecture balances three-dimensionality with directed pharmacophore presentation—a design principle increasingly exploited in CNS-active compounds and kinase inhibitors [4] [8]. Physicochemical profiling reveals a calculated topological polar surface area (TPSA) of 44.8 Ų and cLogP of 2.9, indicating favorable blood-brain barrier penetration potential [4].
Table 2: Experimental Physicochemical Properties
| Property | Value | Measurement Conditions |
|---|---|---|
| Density | 1.0234 g/mL | At 25°C [10] |
| Refractive index | nD = 1.4670–1.4691 | At 20°C [3] [10] |
| Boiling point | 260.6±13.0 °C (Predicted) | [10] |
| pKa (amine) | 9.97±0.29 (Predicted) | [10] |
Azetidine scaffolds exhibit superior solubility and reduced lipophilicity compared to piperidine analogues, attributed to their shorter carbon chains and increased polar surface area. This molecular profile aligns with "beyond Rule of 5" (bRo5) design strategies for challenging drug targets [8].
Trifluoromethyl Group (-CF₃)
Boc-Protective Group
Table 3: Stability Profile of Boc Group Under Representative Conditions
| Condition | Stability | Notes |
|---|---|---|
| Aqueous acid (pH <1, 100°C) | Low | Rapid deprotection |
| Nucleophiles (e.g., RLi, RMgX) | Moderate | Limited stability; may require low temperatures |
| Bases (e.g., Et₃N, pyridine) | High | Stable during typical amide couplings |
| Reducing agents (e.g., NaBH₄) | High | No significant decomposition observed |
The synergy between these groups creates a "release-and-react" molecular platform: the Boc group can be removed to reveal a secondary amine for further derivatization, while the trifluoromethylphenyl moiety remains intact as a persistent pharmacophoric element [5] [9].
The structural features of this compound align with lead optimization strategies for several target classes:
The scaffold’s versatility is evidenced by solid-phase synthesis methodologies generating spirocyclic and fused azetidine libraries exceeding 1900 compounds for high-throughput screening [4]. Recent advances in green chemistry—including photo-induced cycloadditions and nanocatalyzed reactions—enable sustainable production of such derivatives [8].
Table 4: Azetidine-Containing FDA-Approved Drugs Illustrating Therapeutic Potential
| Drug | Therapeutic Area | Key Structural Feature | Target |
|---|---|---|---|
| Baricitinib | Rheumatoid arthritis | Azetidine with pyrrolopyrimidine | JAK1/2 kinases |
| Cobimetinib | Melanoma | Azetidine-benzimidazole fusion | MEK kinase |
| Delafloxacin | Bacterial infections | Fluoroquinolone with azetidine | DNA gyrase/topoisomerase IV |
| Azelnidipine | Hypertension | Dihydropyridine with azetidine | L-type calcium channel |
This compound’s synthetic accessibility—commercially available at scales from 5mg ($495) to 25g ($3588)—supports its utility in hit-to-lead campaigns [1]. Future applications may exploit its potential in PROTAC (Proteolysis Targeting Chimera) design, where the azetidine’s rigidity could optimize linker geometry for ternary complex formation [8].
Note: All compounds mentioned are listed in Tables 1-4 within the article.
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0